[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a unique combination of fluorine, iodine, and phosphate groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the oxolan ring, followed by the introduction of the fluorine and iodine substituents. The final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine or fluorine substituents.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of [4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with enzymes and receptors, influencing their activity. The phosphate group can also play a role in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Pyridines: These compounds share the fluorine substituent and have applications in medicinal chemistry.
Fluorinated Quinolines: These compounds also contain fluorine and are used in drug development.
Fluorinated Prolines: These compounds are used in protein engineering and have unique conformational properties.
Uniqueness
The uniqueness of [4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate lies in its combination of fluorine, iodine, and phosphate groups. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C9H11FIN2O8P |
---|---|
Molecular Weight |
452.07 g/mol |
IUPAC Name |
[4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11FIN2O8P/c10-5-6(14)4(2-20-22(17,18)19)21-8(5)13-1-3(11)7(15)12-9(13)16/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19) |
InChI Key |
PLIRJOIEMCOPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.